Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate

Beschreibung

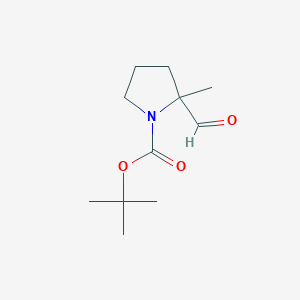

Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate (molecular formula: C₁₁H₁₉NO₃) is a pyrrolidine-based compound featuring a nitrogen-containing five-membered ring. Its structure includes:

- A tert-butyl ester group at the 1-position, enhancing steric bulk and hydrophobicity.

- A formyl group (-CHO) and a methyl group at the 2-position, introducing reactivity for nucleophilic additions and steric effects, respectively .

This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly in constructing chiral scaffolds for pharmaceuticals.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZFNKZRJHARAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946484-82-8 | |

| Record name | tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.

Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The formyl group in tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate can undergo oxidation to form a carboxylic acid derivative.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. Its structural features allow it to interact with specific biological targets, making it a potential candidate for drug development. For example, compounds derived from this structure have shown promise in modulating the Keap1–Nrf2 pathway, which is vital for cellular defense against oxidative stress .

Organic Synthesis

In organic synthesis, this compound is utilized as a versatile building block. It can undergo various chemical transformations, including:

- Reduction: Converting the aldehyde to alcohols or amines.

- Oxidation: Transforming into corresponding N-oxides.

- Substitution Reactions: Introducing functional groups into the pyrrolidine ring .

These reactions enable chemists to create complex organic molecules with diverse functionalities.

Case Study 1: Drug Development

A notable study investigated the use of this compound derivatives in developing new treatments for Alzheimer's disease. The derivatives demonstrated significant activity in inhibiting acetylcholinesterase, an enzyme linked to cognitive decline. The structure-activity relationship (SAR) analysis indicated that modifications on the pyrrolidine ring could enhance bioavailability and selectivity for the target enzyme .

Case Study 2: Antioxidant Activity

Another research effort focused on evaluating the antioxidant properties of this compound and its derivatives. The study found that certain derivatives effectively scavenged free radicals and reduced oxidative stress markers in cellular models. This suggests potential applications in developing nutraceuticals aimed at preventing oxidative damage associated with aging and chronic diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for drugs targeting neurological disorders |

| Organic Synthesis | Building block for complex organic molecules |

| Biological Research | Studied for antioxidant properties and enzyme inhibition |

Wirkmechanismus

The mechanism of action of tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as a reactive site for covalent bonding with nucleophilic residues in proteins, leading to modulation of their activity. The tert-butyl ester group enhances the compound’s solubility and stability, facilitating its use in various applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Functional Group Variations

Tert-butyl 2-methoxypyrrolidine-1-carboxylate (CAS 144688-69-7)

- Key Difference : Replaces the formyl group with a methoxy group (-OCH₃).

- Impact :

- Reduced reactivity due to the absence of the electrophilic formyl group, making it less suitable for nucleophilic additions.

- Enhanced stability under acidic/basic conditions compared to the formyl analog.

- Applications : Used in peptide synthesis and as a stable chiral building block .

Tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Stereochemical and Structural Modifications

Tert-butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate

- Key Differences :

- Introduces a pyridinyloxy-methyl substituent at the 5-position.

- Contains dual stereocenters (2R,5S).

- Stereochemical complexity requires precise synthesis, confirmed via ¹H/¹³C NMR and HRMS .

- Applications : Explored in drug discovery for central nervous system targets due to its hybrid aromatic-aliphatic structure .

Tert-butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate (CAS 1623409-38-0)

Substituent Complexity and Reactivity

Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Differences : Incorporates a bromo-pyridine and dimethoxymethyl groups.

- Impact :

- Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura).

- Dimethoxymethyl group provides hydrolytic stability compared to formyl.

- Applications : Building block in agrochemical and pharmaceutical synthesis .

Biologische Aktivität

Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate is an organic compound notable for its diverse applications in organic synthesis and biological research. Its unique structural features allow it to interact with specific enzymes and receptors, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 229.31 g/mol. The compound features a pyrrolidine ring with a tert-butyl ester group and a formyl substituent, which enhances its solubility and stability in various solvents.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The formyl group can act as a reactive site for covalent bonding with nucleophilic residues in proteins, leading to modulation of their activity. The tert-butyl ester group contributes to the compound's overall stability and solubility, facilitating its application in biochemical studies.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to fit into the active sites of various enzymes, thereby modulating their activity. For instance, studies have shown that similar compounds can inhibit proteolytic enzymes, which are crucial in various metabolic pathways .

- Protein-Ligand Interactions : The compound serves as a valuable probe for studying protein-ligand interactions. Its ability to bind selectively to specific proteins allows researchers to investigate enzyme mechanisms and the effects of ligand binding on protein function.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Inhibition Studies : A study demonstrated that derivatives of pyrrolidine compounds could effectively inhibit serine proteases, suggesting that this compound might share similar inhibitory properties .

- Therapeutic Applications : Research into structurally related compounds has shown promise in developing new therapeutic agents targeting specific diseases, including cancer and metabolic disorders. This suggests that this compound may also have potential applications in drug development.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl (2R)-2-methylpyrrolidine-1-carboxylate | Lacks formyl group | Moderate enzyme inhibition |

| Tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate | Contains only formyl group | Potential enzyme modulator |

| This compound | Both formyl and tert-butyl groups | Enhanced enzyme inhibition and binding affinity |

The combination of both the formyl group and the tert-butyl ester in this compound provides unique reactivity patterns that may lead to different biological activities compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate with high yield?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions. Key steps include:

- Hydrogenation and protection : Hydrogenation of intermediates under inert atmospheres (e.g., H₂ gas in THF) to reduce reactive groups, followed by tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen .

- Formyl group introduction : Selective formylation using reagents like DMF or ethyl formate under controlled pH and temperature (0–20°C) to avoid over-functionalization .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:6 to 1:8) to isolate the product .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Hydrogenation + Boc | 78 | H₂, THF, 24h, RT | |

| Formylation via DMF | 64 | 0–20°C, triethylamine |

Q. How can researchers ensure purity and structural fidelity during characterization?

Methodological Answer: Critical analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (~1.4 ppm singlet) and formyl proton (~9.5 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₁H₁₉NO₃: 213.28 g/mol) .

Q. What safety precautions are essential when handling this compound given limited toxicity data?

Methodological Answer: Due to insufficient toxicological data (as noted in safety sheets):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks .

- Storage : Store at –20°C under nitrogen to prevent degradation, as tert-butyl esters are prone to hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrrolidine ring be addressed?

Methodological Answer: Regioselectivity is influenced by:

- Steric effects : The 2-methyl group directs electrophiles to the less hindered C-3/C-5 positions.

- Catalytic control : Use chiral catalysts (e.g., Pd or Ru complexes) for asymmetric functionalization, as demonstrated in similar Boc-protected pyrrolidines .

- Temperature modulation : Lower temperatures (–10°C) favor kinetic control, reducing side reactions .

Q. How does the compound’s stability vary under different experimental conditions?

Methodological Answer: Stability studies should include:

- Thermal stability : TGA analysis shows decomposition >150°C, but prolonged heating at >80°C risks Boc-deprotection .

- pH sensitivity : Avoid strong acids (e.g., TFA) unless intentional deprotection is required. Neutral buffers (pH 6–8) are optimal for aqueous workflows .

- Light exposure : UV-Vis studies indicate no significant photodegradation, but amber vials are recommended for long-term storage .

Q. How should researchers resolve contradictions in yield data from alternative synthetic routes?

Methodological Answer: Systematic analysis includes:

- Byproduct profiling : LC-MS to identify impurities (e.g., over-oxidized formyl groups or Boc-deprotected intermediates) .

- Reaction kinetics : Monitor reaction progress via in situ IR spectroscopy to optimize time-sensitive steps (e.g., formylation) .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) may improve solubility but risk side reactions; non-polar solvents (toluene) enhance selectivity .

Q. What strategies enable the use of this compound as a building block in drug discovery?

Methodological Answer: Applications include:

- Peptide mimetics : The pyrrolidine scaffold mimics proline residues, enhancing bioavailability in protease inhibitors .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl halides to introduce aromatic moieties for target engagement .

- Biological assays : Radiolabeling (³H or ¹⁴C) to track metabolic pathways in vitro .

Q. How can computational modeling predict reactivity and interaction with biological targets?

Methodological Answer: Computational approaches include:

- DFT calculations : To map electron density and predict nucleophilic/electrophilic sites on the pyrrolidine ring .

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with proteins (e.g., kinases or GPCRs) .

- MD simulations : GROMACS to study conformational stability in lipid bilayers for membrane permeability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.